An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic organic compound of interest in pharmaceutical and materials science research. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and material development. This technical guide provides a detailed overview of the known physicochemical characteristics of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine, including its molecular structure, and physical properties. Furthermore, this document outlines generalized experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for the characterization of solid organic compounds.
Introduction
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine belongs to the family of triazolopyridines, a class of compounds that has garnered significant attention for its diverse biological activities. The fusion of a triazole and a pyridine ring results in a unique scaffold with potential applications in medicinal chemistry, including the development of novel therapeutic agents. The acetyl group at the 1-position of the triazole ring can influence the molecule's stability, solubility, and interactions with biological targets. This guide serves as a centralized resource for the physicochemical data and relevant experimental methodologies pertaining to this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following tables summarize the available quantitative data for 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine.
Table 1: General and Molecular Properties
| Property | Value | Source |
| CAS Number | 107866-54-6 | [1] |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline powder | [1] |
| Purity | ≥ 97% |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source |
| Melting Point | 116-118 °C | [1] |
| Boiling Point (Predicted) | 324.0 ± 34.0 °C | [1] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 149.7 °C | [1] |
| Vapor Pressure (Predicted) | 0.000253 mmHg at 25°C | [1] |
| Refractive Index (Predicted) | 1.725 | [1] |
Table 3: Solubility and Partitioning Properties
| Property | Value/Description | Source |
| Solubility | Soluble in some organic solvents, such as ethanol, dimethylformamide and dichloromethane. | [1] |
| LogP (Predicted) | -0.271 |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine are not extensively published. However, standard organic chemistry methodologies can be applied. The following are generalized protocols for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the crystalline 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
Refined Measurement: For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).[2][3][4]
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of a compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula or weighing paper
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added to the test tube.
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Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).
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Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is classified as sparingly soluble or insoluble.
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Systematic Testing: This process is repeated with a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to build a solubility profile.[5][6][7][8]
Visualization of Experimental Workflow
While no specific signaling pathways involving 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine have been detailed in the literature, a logical workflow for its physicochemical characterization can be visualized. The following diagram, generated using Graphviz, illustrates a standard procedure for characterizing a novel or synthesized solid organic compound.
Conclusion
This technical guide has consolidated the available physicochemical data for 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine and provided standardized protocols for the experimental determination of its key properties. The presented information is vital for researchers engaged in the synthesis, evaluation, and application of this and related compounds. While some properties are currently based on predictions, the outlined experimental workflows provide a clear path for their empirical validation. Further research to determine the quantitative solubility, pKa, and experimental logP is recommended to build a more complete physicochemical profile of this promising molecule.
References
- 1. chembk.com [chembk.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scribd.com [scribd.com]
